molecular formula C23H25BrN2O3 B3010524 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 904006-74-2

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B3010524
CAS No.: 904006-74-2
M. Wt: 457.368
InChI Key: PZDIMUSNBRBSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25BrN2O3 and its molecular weight is 457.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, such as chromen-2-one derivatives, show promising antimicrobial properties. A study focused on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. This was further supported by molecular docking studies indicating a good correlation with experimental inhibitory potency against specific protein organisms (Mandala et al., 2013).

Neuroprotective Agents

Another line of investigation has focused on the neuroprotective effects of chromene derivatives. Specifically, compounds such as 3-(1-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl) methoxyimino) ethyl)-2H-chromen-2-one derivatives have been synthesized and evaluated for their neuroprotective activities. These studies suggest moderate to good activity in protecting PC12 cell lines against oxidative stress induced by H2O2, with certain derivatives showing significant protectivity and low toxicity (Kumari et al., 2018).

Anticancer Activity

The anticancer potential of chromene derivatives is also of significant interest. A study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues revealed their ability to mitigate drug resistance in leukemia cells. SAR studies led to the development of a compound with potent cytotoxicity against a range of hematologic and solid tumor cells, highlighting its potential as a treatment for cancers exhibiting multiple drug resistance (Das et al., 2009).

Antioxidant Properties

Research into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the core structure of interest, has shown that these compounds exhibit scavenger activity, particularly in hypochlorous systems. This suggests potential applications in protecting against oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders (Stanchev et al., 2009).

Enzyme Inhibition

Chromene derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for the treatment of Alzheimer's disease. Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated, with some showing significant AChE inhibitory activity and moderate BChE inhibitory activity. These findings support the potential therapeutic application of chromene derivatives in neurodegenerative diseases (Sameem et al., 2017).

Future Directions

Given the diverse biological activities exhibited by chromenone derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could explore its potential biological activities, optimize its structure for improved activity, and investigate its mechanism

Properties

IUPAC Name

3-(4-bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-19-7-8-20-22(15-19)29-16-21(23(20)27)17-3-5-18(24)6-4-17/h3-8,15-16H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDIMUSNBRBSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.